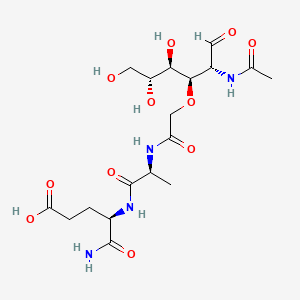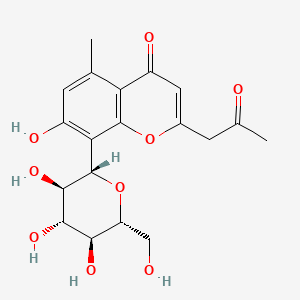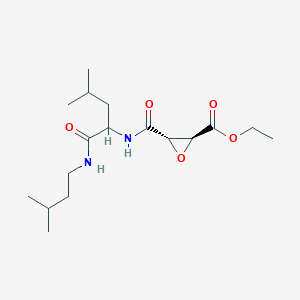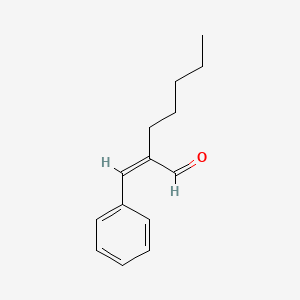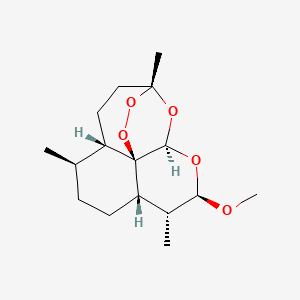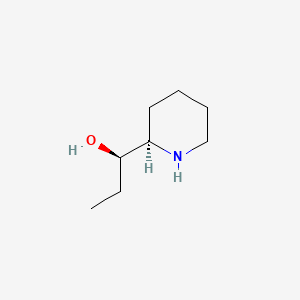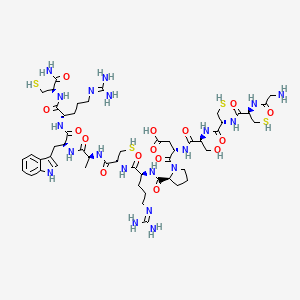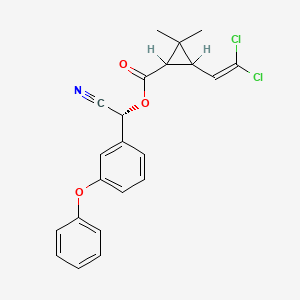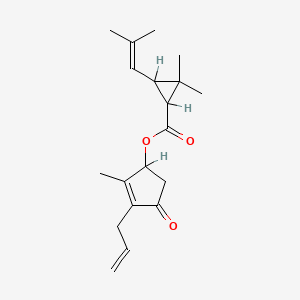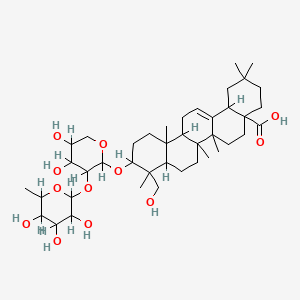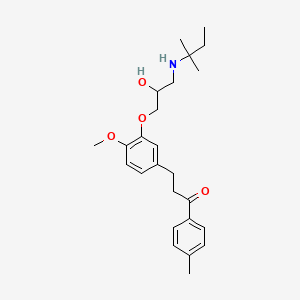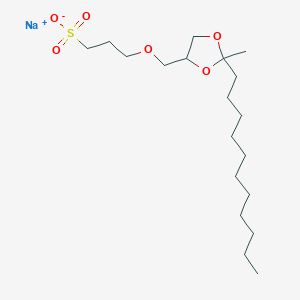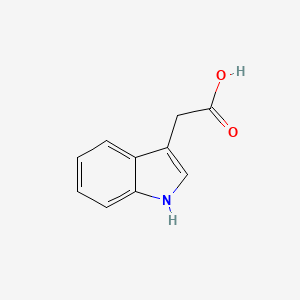
Acide indole-3-acétique
Vue d'ensemble
Description
Il s'agit de l'auxine la plus connue et la plus étudiée, jouant un rôle crucial dans la régulation de divers aspects de la croissance et du développement des plantes, tels que l'élongation cellulaire, la division et la différenciation . L'acide indole-3-acétique est un dérivé de l'indole, contenant un substituant carboxymethyl, et est un solide incolore soluble dans les solvants organiques polaires .
Applications De Recherche Scientifique
Indoleacetic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various indole derivatives with potential pharmaceutical applications . In biology, indoleacetic acid is a key hormone that regulates plant growth and development, and it is used in studies related to plant physiology and genetics . In medicine, indoleacetic acid and its derivatives have been investigated for their potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities . In industry, indoleacetic acid is used as a plant growth regulator to enhance crop production and improve plant resistance to biotic and abiotic stresses .
Mécanisme D'action
Target of Action
Indole-3-acetic acid (IAA) primarily targets the Target of Rapamycin Complex 1 (TORC1) . TORC1 is a central regulator of eukaryotic cell growth and is identified as the major growth-limiting target of IAA .
Mode of Action
IAA interacts with its primary target, TORC1, inhibiting its function both in vivo and in vitro . This interaction results in changes in cell growth, particularly in microorganisms like Saccharomyces cerevisiae .
Biochemical Pathways
IAA is synthesized through several biochemical pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes, forming a network of IAA biosynthesis .
Pharmacokinetics
It is known that iaa is produced by the degradation of tryptophan in higher plants .
Result of Action
IAA regulates almost all aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . It also increases plant protection against external stress . In microorganisms, IAA promotes growth and development, and even plant interaction .
Action Environment
The action of IAA can be influenced by environmental factors. For instance, IAA produced by microorganisms often participates as a signaling molecule in the interaction between microorganisms and plants, regulating plant growth and development, and causing physiological and pathological changes in plants . The production and utilization of IAA can be promoted in agriculture through studies on the biosynthesis and functions of IAA in microorganisms .
Analyse Biochimique
Biochemical Properties
Indole-3-acetic acid is involved in several biochemical reactions, primarily influencing plant growth and development. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is indole-3-acetic acid methyltransferase, which modulates indole-3-acetic acid homeostasis in plant tissues through methylation of its free carboxyl group . This interaction is crucial for maintaining the balance of indole-3-acetic acid levels within the plant.
Cellular Effects
Indole-3-acetic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indole-3-acetic acid can promote cell elongation by loosening the cell wall, allowing cells to expand. It also plays a role in regulating gene expression related to growth and development, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of indole-3-acetic acid involves several binding interactions with biomolecules. It binds to specific receptors on the cell surface, initiating a signaling cascade that leads to changes in gene expression. Indole-3-acetic acid can also inhibit or activate enzymes involved in its biosynthesis and degradation, thereby regulating its own levels within the plant . Additionally, the methylation of indole-3-acetic acid by indole-3-acetic acid methyltransferase is a key regulatory mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indole-3-acetic acid can change over time. Its stability and degradation are important factors to consider. Indole-3-acetic acid is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that indole-3-acetic acid can have sustained effects on plant growth and development, although its impact may diminish as it degrades .
Dosage Effects in Animal Models
The effects of indole-3-acetic acid vary with different dosages in animal models. At low doses, it can promote growth and development, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of indole-3-acetic acid is required to elicit a response. Beyond this threshold, higher doses can lead to negative outcomes, such as growth inhibition or toxicity .
Metabolic Pathways
Indole-3-acetic acid is involved in several metabolic pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways involve various enzymes and cofactors that facilitate the synthesis and degradation of indole-3-acetic acid, affecting metabolic flux and metabolite levels within the plant.
Transport and Distribution
Indole-3-acetic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of indole-3-acetic acid across cell membranes, ensuring its proper localization and accumulation within the plant . The distribution of indole-3-acetic acid is crucial for its function, as it needs to reach specific target cells to exert its effects.
Subcellular Localization
The subcellular localization of indole-3-acetic acid is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that indole-3-acetic acid can interact with its target biomolecules and exert its effects on cellular processes .
Méthodes De Préparation
L'acide indole-3-acétique peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'indole avec l'acide glycolique en présence d'une base à 250 °C . Une autre méthode est la synthèse de l'indole de Fischer, qui utilise l'acide glutamique et la phénylhydrazine. L'acide glutamique est converti en l'aldéhyde nécessaire via la dégradation de Strecker . Les méthodes de production industrielle impliquent souvent l'utilisation de micro-organismes, tels que des bactéries et des champignons, qui peuvent produire de l'this compound par diverses voies biosynthétiques .
Analyse Des Réactions Chimiques
L'acide indole-3-acétique subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les bases, les acides et divers agents oxydants et réducteurs. Par exemple, l'oxydation de l'this compound peut conduire à la formation d'acide indole-3-carboxylique . Le composé peut également subir des réactions de substitution, telles que la réaction avec le chloroacétate de méthyle pour former des indoleacétates de méthyle . Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'indole, qui peuvent avoir différentes activités biologiques et applications .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique en chimie, biologie, médecine et industrie. En chimie, il est utilisé comme précurseur pour la synthèse de divers dérivés de l'indole avec des applications pharmaceutiques potentielles . En biologie, l'this compound est une hormone clé qui régule la croissance et le développement des plantes, et il est utilisé dans des études liées à la physiologie et à la génétique des plantes . En médecine, l'this compound et ses dérivés ont été étudiés pour leurs effets thérapeutiques potentiels, notamment leurs activités antivirales, anti-inflammatoires et anticancéreuses . Dans l'industrie, l'this compound est utilisé comme régulateur de croissance des plantes pour améliorer la production des cultures et améliorer la résistance des plantes aux stress biotiques et abiotiques .
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son rôle de molécule de signalisation dans les plantes. L'this compound se lie aux protéines réceptrices sur la membrane plasmique de la cellule, stimulant les pompes à protons ATPase pour pomper les ions hydrogène du cytoplasme vers la paroi cellulaire. Cela acidifie la paroi cellulaire, conduisant à l'élongation et à la croissance des cellules . L'this compound pénètre également dans le noyau des cellules végétales et se lie à un complexe protéique composé d'une enzyme d'activation de l'ubiquitine, d'une enzyme de conjugaison de l'ubiquitine et d'une ligase de l'ubiquitine, ce qui entraîne l'ubiquitination des protéines Aux/IAA . Ce processus régule l'expression génique et coordonne la croissance et le développement des plantes .
Comparaison Avec Des Composés Similaires
L'acide indole-3-acétique est unique parmi les auxines en raison de sa présence généralisée et de son rôle important dans la régulation de la croissance des plantes. Des composés similaires comprennent l'acide indole-3-butyrique, l'indole-3-acétonitrile et l'acide indole-3-pyruvique . L'acide indole-3-butyrique est une autre auxine naturelle qui est souvent utilisée comme hormone d'enracinement dans la multiplication végétative . L'indole-3-acétonitrile est un précurseur de l'this compound et a démontré des effets régulateurs de la croissance chez les plantes . L'acide indole-3-pyruvique est un intermédiaire dans la biosynthèse de l'this compound et joue un rôle dans la voie dépendante du tryptophane de la production d'this compound .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Record name | indole-3-acetic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indole-3-acetic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2338-19-4 (mono-potassium salt), 6305-45-9 (mono-hydrochloride salt) | |
| Record name | Indoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020738 | |
| Record name | Indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light tan to light pink flaky powder; Odorless; [PhytoTechnology Laboratories MSDS], Solid | |
| Record name | Indoleacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Indoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4), 1.5 mg/mL | |
| Record name | SID47193742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Indoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000526 [mmHg] | |
| Record name | Indoleacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-51-4 | |
| Record name | Indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoleacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | indole-3-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-acetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-3-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U1S09C61L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168.5 °C | |
| Record name | Indoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Indole-3-acetic acid (IAA) exert its effects on plant growth and development?
A1: IAA is a key plant hormone known as auxin. It acts by binding to specific receptor proteins, mainly the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) family. [] This binding triggers a signaling cascade leading to changes in gene expression and ultimately influencing various growth and developmental processes, including cell elongation, division, and differentiation. []
Q2: What is the role of IAA in fruit ripening?
A4: IAA interacts with other hormones, like ethylene, to regulate fruit ripening processes. Studies on tomato ripening suggest an intricate crosstalk between light, ethylene, and IAA signaling. [] Changes in IAA signaling, alongside ethylene, influence carotenoid synthesis, color development, and softening during ripening. []
Q3: What is the molecular formula and weight of IAA?
A3: The molecular formula of IAA is C10H9NO2, and its molecular weight is 175.18 g/mol.
Q4: What are the key spectroscopic features of IAA?
A6: IAA can be characterized using techniques like UV, infrared, nuclear magnetic resonance (NMR), and mass spectrometry (MS). [] These techniques provide information about its functional groups, bonding patterns, and fragmentation patterns, aiding in its identification and quantification.
Q5: Does the stability of IAA vary under different conditions?
A7: Yes, IAA is susceptible to degradation under certain conditions, impacting its efficacy. It is sensitive to light, heat, air, and oxygen. [] Exposure to these factors can lead to its breakdown, potentially reducing its activity. []
Q6: Does IAA possess any catalytic properties itself?
A6: IAA is not typically known for its catalytic properties. It primarily functions as a signaling molecule, regulating plant growth and development by influencing gene expression rather than directly catalyzing chemical reactions.
Q7: Have computational methods been used to study IAA and its interactions?
A9: Yes, computational chemistry, such as molecular mechanics, semi-empirical methods, and density functional theory (DFT), have been employed to study IAA. [] These methods provide insights into its structural properties, electronic distribution, and binding affinities to receptor proteins. []
Q8: How do modifications to the IAA structure affect its activity?
A10: Structural modifications of IAA significantly influence its activity and binding affinity to receptors. For instance, alkyl groups at the 2-position of the indole ring can hinder its binding, while substituents at position 6 may enhance it. [] Additionally, esterification of the carboxyl group can alter its activity, as seen with MeIAA, which requires hydrolysis back to IAA for biological activity. []
Q9: What strategies can be employed to improve the stability of IAA?
A11: Several approaches can enhance IAA stability. One strategy involves incorporating antioxidants, like butylated hydroxytoluene (BHT), to prevent oxidative degradation. [] Formulating IAA into nanohybrid complexes, such as layered double hydroxides (LDHs) or zinc basic salts (ZBS), can also offer protection from heat, light, air, and oxygen. []
Q10: What methods are commonly used to analyze IAA in plant tissues?
A15: Various methods are employed for IAA analysis, including high-performance liquid chromatography (HPLC) [, ], gas chromatography-mass spectrometry (GC-MS) [, ], and thin-layer chromatography (TLC). [] These methods enable the separation, identification, and quantification of IAA and its metabolites from complex plant extracts.
Q11: Does the degradation of IAA in the environment pose any ecological concerns?
A11: IAA degradation is a natural process in the environment and is not typically associated with significant ecological concerns. Microorganisms play a crucial role in breaking down IAA, contributing to its natural turnover in soil and aquatic ecosystems.
Q12: What is the solubility of IAA?
A17: IAA exhibits limited solubility in water but dissolves readily in organic solvents like ethanol and ether. [] Its solubility can influence its bioavailability and transport within plant tissues.
Q13: Are there any synthetic compounds that mimic the effects of IAA?
A24: Yes, several synthetic auxins, like α-naphthaleneacetic acid (NAA) [] and 2,4-dichlorophenoxyacetic acid (2,4-D) (not mentioned in the provided papers), have been developed. These synthetic auxins can elicit similar growth-promoting effects in plants and are often used in agriculture and horticulture.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
